Superior MTH1 Inhibitory Potency: TH287 (0.8 nM) vs. TH588 (5.0 nM) and TH650 (2.1 μM)
TH287 hydrochloride demonstrates an inhibitory potency (IC50) that is 6.25-fold greater than its closest structural analog, TH588, and 2,625-fold greater than TH650, when measured under the same experimental conditions [1].
| Evidence Dimension | Inhibitory concentration 50% (IC50) against MTH1 enzyme |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | TH588: 5.0 nM; TH650: 2.1 μM |
| Quantified Difference | 6.25-fold more potent than TH588; 2,625-fold more potent than TH650 |
| Conditions | In vitro enzymatic assay; methyl (TH287), cyclopropyl (TH588), and oxetanyl (TH650) substitutions |
Why This Matters
This superior potency ensures a robust on-target effect at lower concentrations, reducing the required dose for cellular assays and minimizing potential off-target effects linked to higher compound concentrations.
- [1] Nissink JWM, Bista M, Breed J, et al. Understanding the molecular mechanism for the differential inhibitory activities of compounds against MTH1. Sci Rep. 2017;7:40557. View Source
